molecular formula C23H31NO7 B7761426 Mycophenolate mofetil CAS No. 140401-05-4

Mycophenolate mofetil

Cat. No. B7761426
CAS RN: 140401-05-4
M. Wt: 433.5 g/mol
InChI Key: RTGDFNSFWBGLEC-SYZQJQIISA-N
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Description

Mycophenolate mofetil (MMF) is an immunosuppressive agent used with other medicines (e.g., cyclosporine, steroid medicine) to lower the body’s natural immunity in patients who receive organ transplants (e.g., kidney, heart, or liver) . It is the 2-morpholinoethyl ester of mycophenolic acid (MPA), an immunosuppressive agent .


Molecular Structure Analysis

The molecular formula of MMF is C23H31NO7 . It is a white or off-white crystalline powder . The molecular structure of MMF was studied using docking simulation and spectroscopy methods .


Physical And Chemical Properties Analysis

MMF is highly soluble in dichloromethane and can be dissolved in acetonitrile, ethyl acetate, and 0.1mol/L hydrochloric acid solution, but insoluble in water . The density of MMF is 1.2±0.1 g/cm3 .

Safety And Hazards

MMF may cause allergic reactions and is harmful if swallowed. It may cause birth defects based on animal data . Use during pregnancy may harm the baby .

Future Directions

MMF treatment was associated with potentially clinically important trends toward reduced annual FVC decline (similar to approved antifibrotics), greater FVC stability, and improved overall survival in IPF patients . MMF was generally safe, well tolerated, and relatively inexpensive. Future prospective studies of MMF in combination with antifibrotic therapy in IPF are needed .

properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
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Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
Source PubChem
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Molecular Formula

C23H31NO7
Source PubChem
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DSSTOX Substance ID

DTXSID3023340
Record name Mycophenolate mofetil
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Molecular Weight

433.5 g/mol
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Physical Description

Solid
Record name Mycophenolate mofetil
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Boiling Point

637.6±55.0
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Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L
Record name Mycophenolate mofetil
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Mechanism of Action

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation.
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Product Name

Mycophenolate mofetil

Color/Form

White to off-white crystalline powder

CAS RN

128794-94-5, 115007-34-6
Record name Mycophenolate mofetil
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Record name MYCOPHENOLATE MOFETIL
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Melting Point

93-94, 93-94 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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